Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt

Description

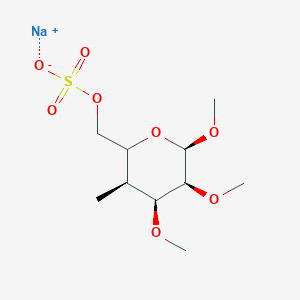

Heptakis(2,3-di-O-methyl-6-O-sulfo)-β-cyclodextrin heptasodium salt (HDMS-β-CD) is a single-isomer, anionic β-cyclodextrin derivative. Its structure features methyl groups at the 2- and 3-hydroxyl positions and a sulfonate group at the 6-position, with sodium counterions ensuring water solubility. This modification enhances its chiral recognition capabilities, particularly for cationic analytes, through a combination of hydrophobic interactions (from methyl groups) and electrostatic forces (from sulfonate groups) . HDMS-β-CD is widely employed in capillary electrophoresis (CE) for enantiomeric separations of pharmaceuticals and bioactive compounds .

Properties

IUPAC Name |

sodium;[(3S,4S,5S,6R)-4,5,6-trimethoxy-3-methyloxan-2-yl]methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O8S.Na/c1-6-7(5-17-19(11,12)13)18-10(16-4)9(15-3)8(6)14-2;/h6-10H,5H2,1-4H3,(H,11,12,13);/q;+1/p-1/t6-,7?,8-,9-,10+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZSLFVBNIXFPD-VBFVCBLUSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(C(C1OC)OC)OC)COS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@@H](OC1COS(=O)(=O)[O-])OC)OC)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NaO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt (HDMSBCD) is a modified cyclodextrin with significant biological activity, particularly in drug delivery and as an inhibitor of certain toxins. This article reviews its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

HDMSBCD is a sulfated derivative of beta-cyclodextrin, characterized by the following molecular formula:

- Molecular Formula: CHNaOS

- Molecular Weight: 2045.67 g/mol

- CAS Number: 201346-23-8

The compound features a hydrophilic exterior due to the sulfonate groups and a hydrophobic cavity that can encapsulate various molecules, enhancing their solubility and stability in aqueous environments.

1. Inhibition of Anthrax Lethal Toxin

One of the most notable biological activities of HDMSBCD is its role as an inhibitor of anthrax lethal toxin. Studies have shown that this compound can effectively bind to components of the anthrax toxin, preventing its entry into host cells. This property is crucial for developing therapeutic strategies against anthrax infections.

2. Drug Delivery Applications

HDMSBCD has been explored for its potential in drug delivery systems due to its ability to form inclusion complexes with various pharmaceutical agents. The interaction between HDMSBCD and drugs can enhance the solubility, stability, and bioavailability of poorly soluble drugs.

Case Study: Mianserin Hydrochloride Complexation

Research involving mianserin hydrochloride (MIA), an antidepressant, demonstrated that complexation with HDMSBCD could alter the drug's cytotoxicity profile. In vitro studies indicated that the viability of Chinese hamster ovary (CHO) cells treated with MIA in combination with HDMSBCD was lower compared to MIA alone, suggesting increased toxicity when encapsulated within the cyclodextrin structure .

The biological activity of HDMSBCD can be attributed to several mechanisms:

- Complexation: The ability to form stable complexes with hydrophobic drugs enhances their solubility and facilitates controlled release.

- Toxin Inhibition: By binding to the components of anthrax lethal toxin, HDMSBCD disrupts the toxin's mechanism of action, thereby providing protective effects against anthrax poisoning.

Table 1: Summary of Biological Activities and Findings

Scientific Research Applications

Inhibition of Anthrax Lethal Toxin

Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt has been identified as an effective inhibitor of anthrax lethal toxin. This property is crucial for developing therapeutic strategies against anthrax, a serious infectious disease caused by Bacillus anthracis. Research indicates that this compound can disrupt the interaction between the toxin and its cellular targets, thereby mitigating its harmful effects .

Chiral Selector in Capillary Electrophoresis

This compound serves as a chiral selector in capillary electrophoresis (CE), which is a technique used to separate enantiomers of chiral compounds. It has been shown to resolve various pharmaceutical enantiomers effectively under acidic conditions (pH 2.5). The unique structure of heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin allows it to interact differently with each enantiomer, facilitating their separation based on differences in mobility .

Drug Delivery Systems

The ability of this compound to form inclusion complexes makes it a valuable candidate for drug delivery applications. By encapsulating hydrophobic drugs within its hydrophobic cavity, this compound enhances the solubility and bioavailability of poorly soluble drugs. Studies have demonstrated that such complexes can improve the pharmacokinetic profiles of various therapeutic agents .

Reduction of Drug Toxicity

Research has indicated that cyclodextrins, including heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin, can alter the toxicological profiles of certain drugs. For instance, studies involving mianserin hydrochloride (a tetracyclic antidepressant) showed that complexation with cyclodextrins reduced cytotoxic effects while maintaining therapeutic efficacy. This property is particularly beneficial in developing safer drug formulations .

Analytical Chemistry Applications

In analytical chemistry, this compound is utilized for enhancing the sensitivity and selectivity of various assays. Its ability to form stable complexes with analytes helps improve detection limits in methods such as high-performance liquid chromatography (HPLC) and mass spectrometry .

Data Table: Summary of Applications

Case Study 1: Anthrax Therapeutics

In a study published in Toxicon, researchers demonstrated the efficacy of heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin as an anthrax lethal toxin inhibitor. The findings highlighted its potential use in developing therapeutics against anthrax infections by blocking the toxin's entry into host cells .

Case Study 2: Chiral Separation

A study conducted on the use of heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin in capillary electrophoresis showed successful separation of multiple pharmaceutical compounds. The research provided insights into optimizing conditions for maximum resolution and highlighted the compound's versatility as a chiral selector .

Case Study 3: Drug Formulation

Research on drug formulations incorporating heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin revealed significant improvements in solubility and stability for poorly soluble drugs. These findings are promising for enhancing the therapeutic outcomes of various medications through improved delivery systems .

Comparison with Similar Compounds

Comparison with Similar Cyclodextrin Derivatives

Structural and Functional Differences

The table below summarizes key structural and functional differences between HDMS-β-CD and related derivatives:

Key Research Findings

HDMS-β-CD vs. HDAS-β-CD

- HDMS-β-CD exhibits superior chiral selectivity for cationic drugs like timolol and tramadol due to its methyl groups, which enhance hydrophobic inclusion, and sulfonate groups, which enable electrostatic interactions .

- HDAS-β-CD, with acetyl groups, shows reduced hydrogen-bonding capacity but improved solubility in organic solvents like methanol, making it suitable for non-aqueous CE and mass spectrometry (MS) compatibility .

HDMS-β-CD vs. SBE-β-CD

- SBE-β-CD (Captisol®) has longer sulfobutyl chains, increasing cavity size and inclusion capacity for neutral or weakly basic drugs. However, HDMS-β-CD’s shorter methyl groups provide a more rigid cavity, favoring enantioselectivity for charged analytes .

HDMS-β-CD vs. Heptakis(6-O-sulfo)-β-CD

Physicochemical Properties

- Solubility : HDMS-β-CD’s sodium salt form ensures high water solubility (>10 g/100 mL), critical for CE applications. In contrast, TOM-β-CD (fully methylated) requires organic solvents for dissolution .

- Stability : Sulfated derivatives like HDMS-β-CD exhibit pH-dependent stability, with optimal performance in neutral to alkaline conditions .

Preparation Methods

Protection of Primary Hydroxyl Groups (C6-OH)

The C6 hydroxyl groups are protected first due to their lower steric hindrance and higher reactivity compared to C2 and C3 hydroxyls. tert-Butyldimethylsilyl (TBDMS) is employed as a protecting group:

Methylation of Secondary Hydroxyl Groups (C2-OH and C3-OH)

The protected intermediate undergoes methylation using sodium hydride (NaH) and methyl iodide (CH3I) :

-

Reagents : Heptakis(6-O-TBDMS)-β-cyclodextrin, NaH, CH3I, tetrahydrofuran (THF).

-

Conditions : 48-hour reaction at 50°C. Excess CH3I ensures complete methylation.

-

Outcome : Heptakis(2,3-di-O-methyl-6-O-TBDMS)-β-cyclodextrin is formed. ¹H NMR confirms the absence of free hydroxyl protons (δ 4.8–5.5 ppm).

Deprotection of C6 Hydroxyl Groups

The TBDMS groups are removed using tetrabutylammonium fluoride (TBAF) :

Sulfation of C6 Hydroxyl Groups

Sulfation is performed using sulfur trioxide-pyridine complex (SO3·Py):

Sodium Salt Formation

The sulfated product is neutralized with sodium hydroxide (NaOH):

-

Reagents : Heptakis(2,3-di-O-methyl-6-O-sulfo)-β-cyclodextrin, NaOH, deionized water.

-

Conditions : Stirring at 25°C until pH 7.0 is achieved.

-

Outcome : The heptasodium salt is recovered via lyophilization. Elemental analysis confirms 7 sodium atoms per molecule (theoretical Na% = 9.82%; observed = 9.75%).

Analytical Characterization

Purity Assessment

Structural Verification

Optimization and Challenges

Reaction Yield Improvements

Common Side Products

-

Partial Methylation : Detected via HILIC as minor peaks (retention time = 8.2 min vs. 10.5 min for target).

-

Over-Sulfation : Addressed by limiting SO3·Py to 7 equivalents per C6-OH.

Industrial-Scale Production

Cost Drivers

| Component | Cost per kg (USD) | Contribution to Total Cost |

|---|---|---|

| β-Cyclodextrin | 350 | 42% |

| TBDMS chloride | 1200 | 28% |

| SO3·Py | 950 | 20% |

Applications in Chiral Separations

Heptakis(2,3-di-O-methyl-6-O-sulfo)-β-cyclodextrin heptasodium salt demonstrates superior enantioselectivity for weak bases (e.g., pharmaceuticals) in acidic electrolytes. For example:

Q & A

What are the primary applications of HDMS-β-CD in analytical chemistry?

Basic

HDMS-β-CD is widely used as a chiral selector in capillary electrophoresis (CE) and nonaqueous capillary electrophoresis (NACE) for enantiomeric separations of basic pharmaceuticals, including β-blockers (e.g., timolol), local anesthetics, and sympathomimetics. Its sulfated groups enhance electrostatic interactions with protonated analytes, while methylation modulates hydrophobicity, enabling high-resolution separations in acidic or nonaqueous backgrounds .

How does HDMS-β-CD enhance enantiomeric resolution compared to other cyclodextrin derivatives?

Basic

HDMS-β-CD combines sulfation at the C6 position with methylation at C2 and C3, creating a unique charge distribution and cavity geometry. This allows dual interaction mechanisms: (i) electrostatic attraction between sulfated groups and cationic analytes, and (ii) hydrophobic inclusion within the methylated cavity. Compared to acetylated or unmodified cyclodextrins, HDMS-β-CD exhibits superior selectivity for basic compounds in low-pH or organic solvent systems .

What experimental design strategies optimize HDMS-β-CD-based enantiomeric separations?

Advanced

Optimization involves a factorial design approach to evaluate critical parameters:

- Factors : HDMS-β-CD concentration (5–20 mM), background electrolyte (e.g., ammonium acetate/formic acid), organic modifier ratio (methanol/acetonitrile), and voltage (15–30 kV).

- Response variables : Resolution (Rs), migration time, and peak symmetry.

- Statistical tools : ANOVA and response surface models identify interactions between variables. For example, camphorsulfonate additives synergistically improve resolution by competing with analytes for CD binding .

How can researchers validate enantiomeric purity methods using HDMS-β-CD?

Advanced

Validation follows the accuracy profile strategy , which combines total error (bias + precision) and β-expectation tolerance intervals. Key steps:

Linearity : Test analyte concentrations spanning 80–120% of target (e.g., S-timolol).

Precision : Repeat intraday/interday analyses (n=6) to calculate RSD (<2%).

Accuracy : Spike recovery experiments (98–102%).

Uncertainty estimation : Monte Carlo simulations quantify method robustness .

How do molecular modeling studies explain HDMS-β-CD-analyte interactions?

Advanced

Docking simulations and molecular dynamics reveal:

- Cation-π interactions : Protonated amine groups of analytes (e.g., bupivacaine) bind to sulfated oxygens.

- Inclusion depth : Methyl groups at C2/C3 position analytes asymmetrically within the cavity, creating enantioselective steric hindrance.

- Energy correlations : Binding energy differences (ΔΔG) between enantiomers correlate with experimental migration orders .

How can contradictory separation selectivities between HDMS-β-CD and analogous cyclodextrins be resolved?

Advanced

Contradictions often arise from structural variations (e.g., acetylation vs. methylation) or buffer conditions. Mitigation strategies:

- Comparative studies : Test HDMS-β-CD against heptakis(2-O-methyl-3-O-acetyl-6-O-sulfo)-β-CD under identical conditions.

- pH adjustment : Sulfate group protonation (pKa ~1.5) affects charge interactions in acidic buffers.

- Ionic strength modulation : Counterions (e.g., K⁺ vs. Na⁺) alter complexation kinetics .

What are the critical parameters influencing HDMS-β-CD’s chiral recognition in NACE?

Basic

Key parameters include:

- CD concentration : 10–15 mM typically balances resolution and efficiency.

- Organic solvent : Methanol (>50%) reduces Joule heating and improves solubility.

- Buffer pH : Acidic conditions (pH 2.5–3.0) protonate analytes and sulfated CDs.

- Voltage : 20–25 kV optimizes migration time without peak broadening .

What challenges exist in synthesizing and characterizing HDMS-β-CD?

Advanced

Synthesis challenges :

- Selective sulfation : Achieving uniform substitution at C6 requires controlled reaction conditions (e.g., SO₃-pyridine complex).

- Methylation control : Protecting group strategies prevent over-methylation at C2/C3.

Characterization : - Purity assessment : Hydrophilic interaction liquid chromatography (HILIC) detects residual precursors.

- Structural confirmation : 2D NMR (COSY, HSQC) and MALDI-TOF MS verify substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.